
N-Benzyldiethylamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyldiethylamine-d4 is a deuterated derivative of N-Benzyldiethylamine, which is an organic compound with the molecular formula C11H17N. The deuterated form, this compound, is used primarily in scientific research as a labeled compound for various analytical and synthetic purposes. It is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes it useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzyldiethylamine-d4 can be synthesized through the reaction of diethylamine with benzyl alcohol under specific conditions. The reaction typically involves the use of a catalyst and may require an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(C}_2\text{H}_5\text{)}_2 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the deuterated compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyldiethylamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-Benzyldiethylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of N-Benzyldiethylamine-d4 involves its interaction with molecular targets through its amine functional group. The deuterium atoms in the compound provide a unique signature in NMR and mass spectrometry, allowing researchers to track its behavior in complex systems. The compound can interact with enzymes, receptors, and other biomolecules, providing insights into their function and activity.
Comparaison Avec Des Composés Similaires
N-Benzyldiethylamine-d4 can be compared with other similar compounds such as:
N,N-Diethylbenzylamine: Similar structure but without deuterium labeling.
N,N-Dimethylbenzylamine: Contains methyl groups instead of ethyl groups.
N-Benzyl-N-ethylamine: Contains one ethyl group and one benzyl group.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for analytical techniques like NMR and mass spectrometry. This labeling allows for precise tracking and analysis of the compound in various research applications, providing valuable data that cannot be obtained with non-labeled analogs.
Conclusion
This compound is a valuable compound in scientific research, offering unique properties due to its deuterium labeling Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
167.28 g/mol |
Nom IUPAC |
N-benzyl-1,1-dideuterio-N-(1,1-dideuterioethyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/i3D2,4D2 |
Clé InChI |
ZWRDBWDXRLPESY-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(C)N(CC1=CC=CC=C1)C([2H])([2H])C |
SMILES canonique |
CCN(CC)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


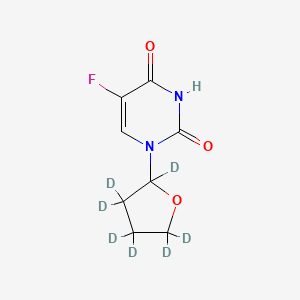
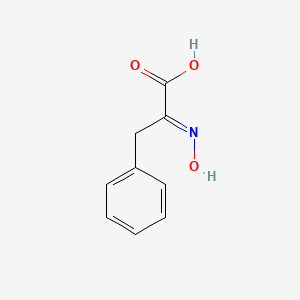
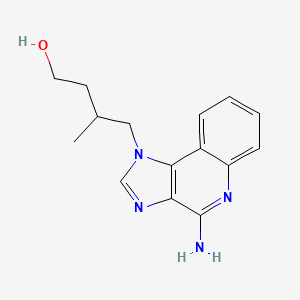
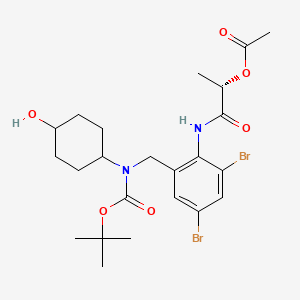
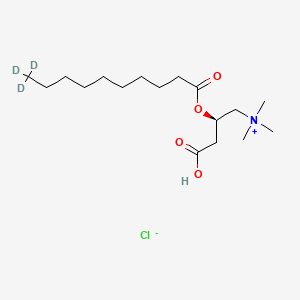
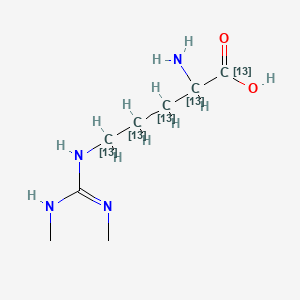
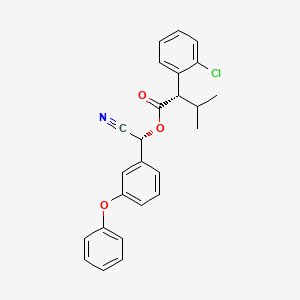
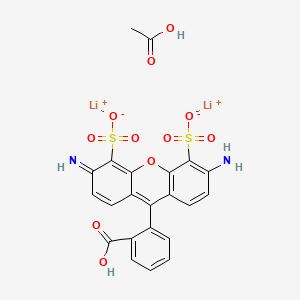
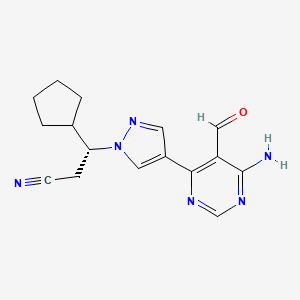


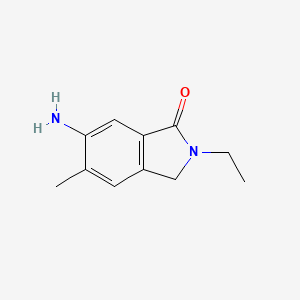
![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)

